7-(Furan-2-yl)-5-(4-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
“7-(furan-2-yl)-5-(4-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine” is a heterocyclic compound that features a triazolopyrimidine core substituted with furan and nitrophenyl groups. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(furan-2-yl)-5-(4-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine” typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazolopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as aminopyrimidines and hydrazines.
Substitution Reactions:
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for scalability, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: Various substitution reactions can occur, especially at the triazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenated reagents or organometallic compounds.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amino derivatives from the reduction of the nitro group.
Substitution: Various substituted triazolopyrimidine derivatives.
Scientific Research Applications
Chemistry
Synthesis of Novel Compounds: Used as a building block for the synthesis of new heterocyclic compounds.
Biology
Biological Activity Studies: Investigated for potential antimicrobial, antifungal, or anticancer activities.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals.
Industry
Material Science:
Mechanism of Action
The mechanism of action of “7-(furan-2-yl)-5-(4-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or other critical proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-(furan-2-yl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
- 7-(thiophen-2-yl)-5-(4-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
“7-(furan-2-yl)-5-(4-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine” is unique due to the specific combination of the furan and nitrophenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H9N5O3 |
---|---|
Molecular Weight |
307.26 g/mol |
IUPAC Name |
7-(furan-2-yl)-5-(4-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C15H9N5O3/c21-20(22)11-5-3-10(4-6-11)12-8-13(14-2-1-7-23-14)19-15(18-12)16-9-17-19/h1-9H |
InChI Key |
PKCCAMHIKUDMJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NC3=NC=NN23)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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